2-Methylbutylazanium;chloride

Description

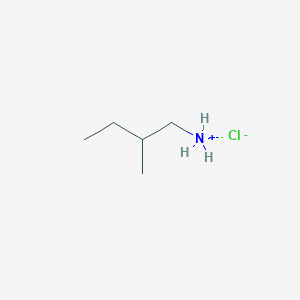

2-Methylbutylazanium chloride is a quaternary ammonium salt with the chemical formula C₆H₁₆N⁺Cl⁻. It is structurally characterized by a branched alkyl chain (2-methylbutyl) attached to a positively charged nitrogen atom, paired with a chloride counterion. This compound is commonly utilized in industrial and pharmaceutical applications, particularly as a surfactant, disinfectant, or phase-transfer catalyst due to its amphiphilic properties and antimicrobial activity .

Properties

IUPAC Name |

2-methylbutylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-3-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKKTHZFBOANFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbutylazanium;chloride typically involves the quaternization of 2-methylbutylamine with a suitable alkylating agent, such as methyl chloride. The reaction is carried out in an organic solvent, such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:

2-Methylbutylamine+Methyl chloride→this compound

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of 2-methylbutylamine and methyl chloride to the reactor, along with a solvent. The reaction mixture is heated to maintain reflux conditions, and the product is isolated by distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutylazanium;chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The chloride anion can be substituted with other nucleophiles, such as hydroxide or acetate ions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Sodium hydroxide or sodium acetate can be used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Corresponding hydroxide or acetate salts.

Scientific Research Applications

2-Methylbutylazanium;chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in cell culture studies to investigate membrane permeability.

Medicine: Utilized in the formulation of antiseptics and disinfectants.

Industry: Applied in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of 2-Methylbutylazanium;chloride involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability. This interaction disrupts the membrane structure, resulting in cell lysis or increased uptake of other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lacks direct comparisons involving 2-methylbutylazanium chloride. However, insights can be drawn from analogous quaternary ammonium compounds and benzylamine derivatives discussed in the references:

Benzalkonium Chloride

- Structure : Arylalkylammonium chloride with a benzyl group attached to nitrogen.

- Applications : Widely used as a preservative in ophthalmic solutions and antiseptics due to its broad-spectrum antimicrobial activity. Analytical methods like HPLC-TOF and FTIR are employed for its quantification in pharmaceutical formulations .

- Key Difference : Unlike 2-methylbutylazanium chloride (aliphatic chain), benzalkonium chloride’s aromatic moiety enhances its lipid solubility, improving membrane penetration and efficacy against Gram-positive bacteria .

2-Imidazoline, 2-Benzyl-, Hydrochloride (CAS 59-97-2)

- Structure : Imidazoline ring with a benzyl substituent and hydrochloride counterion.

- Applications: Used in corrosion inhibition and organic synthesis.

- Analytical Methods : Validated via GC-MS and NMR, highlighting the importance of structural verification for heterocyclic amines .

5-(2-Chlorophenyl)-1-Methyl-7-nitro-1,4-benzodiazepin-2-one (Methylclonazepam)

- Structure : A chlorinated benzodiazepine derivative with a nitro group.

Analytical Methodologies for Characterization

The evidence emphasizes advanced techniques for analyzing amine derivatives:

GC-MS and HPLC-TOF : Used for purity assessment and structural elucidation of methylclonazepam and benzalkonium chloride, achieving detection limits as low as 0.1 ppm .

FTIR-ATR : Effective in identifying functional groups (e.g., C≡N, SO₂) in benzodithiazine derivatives, applicable to verifying aliphatic chains in 2-methylbutylazanium chloride .

1H-NMR : Critical for confirming substituent positions and alkyl chain branching in similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.